molecular formula C13H11Cl2N3O B5417506 N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea

N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea

Cat. No. B5417506
M. Wt: 296.15 g/mol
InChI Key: BCZNAKXEEFCTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used to control the growth of weeds in agriculture. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. The chemical structure of Diuron is shown in Figure 1.

Mechanism of Action

N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By binding to this protein, this compound prevents the transfer of electrons from the reaction center to the electron acceptor, effectively blocking photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and interference with the synthesis of nucleic acids and proteins. In addition, this compound has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is its effectiveness against a wide range of weeds. It is also relatively inexpensive and easy to apply. However, this compound can have negative effects on non-target organisms, including aquatic organisms and beneficial insects. In addition, there is some concern about the potential for resistance to develop in weeds over time.

Future Directions

There are several areas of research that could be pursued in the future to further our understanding of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications. These include:
1. Developing new formulations of this compound that are less toxic to non-target organisms.
2. Investigating the potential for resistance to develop in weeds and developing strategies to prevent or manage resistance.
3. Studying the effects of this compound on soil microorganisms and the potential for soil degradation.
4. Exploring the potential for this compound to be used in combination with other herbicides to improve weed control.
5. Investigating the potential for this compound to be used in combination with other agricultural practices, such as crop rotation and cover cropping, to improve overall weed management.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While this compound is effective against a wide range of weeds, there are concerns about its potential negative effects on non-target organisms and the potential for resistance to develop over time. There are several areas of research that could be pursued in the future to further our understanding of this compound and its potential applications.

Synthesis Methods

N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized by reacting 3,5-dichloroaniline with methyl isocyanate and 2-pyridylamine in the presence of a catalyst such as triethylamine. The reaction is shown in Figure 2.

Scientific Research Applications

N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and is widely used in agriculture to control their growth. This compound has also been studied for its potential use in controlling the growth of algae in water bodies.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZNAKXEEFCTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.